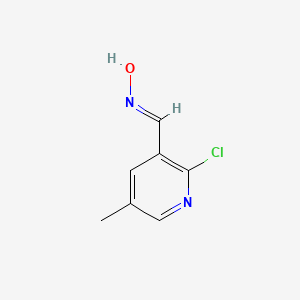

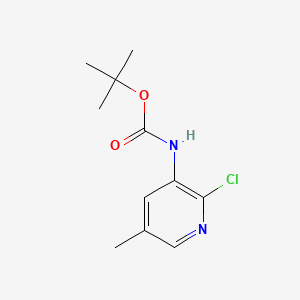

(E)-2-クロロ-5-メチルニコチンアルデヒドオキシム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oximes are valuable synthetic building blocks with reactivity modes enabling their use in diverse methodologies from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .

Synthesis Analysis

Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as the efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .Molecular Structure Analysis

Oxime esters are synthesized and functionalized based on directed molecular structure design to synthesize an efficient adsorbent with antimicrobial activity . They unfold splendid adsorption capacity at pH=6.0 because of abundant holey structure and mighty chelation for oxime groups .Chemical Reactions Analysis

Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond with an average energy of 57 kcal mol −1 in comparison with the normal σ C–X (X = C, N, O) bonds . They act as both internal oxidants and a precursor which participates in the framework of the final product .Physical And Chemical Properties Analysis

Oximes have about 3 characteristics bands with wave numbers measuring 3600 (O-H), 945 (N-O) and 1665 (C=N) in the infrared spectrum . The aliphatic group of oximes is resistant to the process of hydrolysis more than the analogous hydrazones .科学的研究の応用

有機リン系殺虫剤中毒の解毒剤

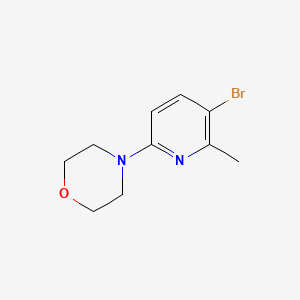

“(E)-2-クロロ-5-メチルニコチンアルデヒドオキシム”を含むオキシムは、有機リン系殺虫剤(OP)中毒の解毒剤として広く使用されていることで知られています {svg_1}。 それらは、OP中毒の治療に重要な酵素であるアセチルコリンエステラーゼ(AChE)の再活性化が可能です {svg_2}.

医薬品中間体

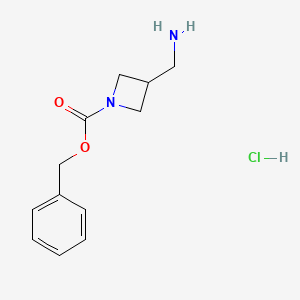

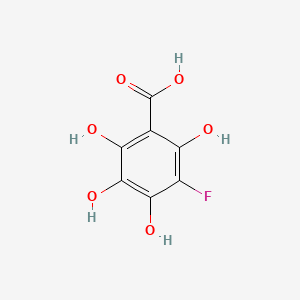

オキシムは、いくつかの薬理学的誘導体の合成における重要な中間体です {svg_3}。 それらは、新規医薬品や治療薬の開発において重要な役割を果たしています {svg_4}.

抗菌剤

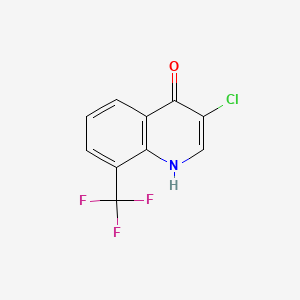

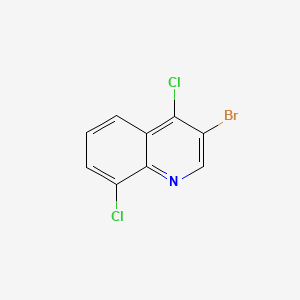

オキシム系セファロスポリンは、グラム陽性菌とグラム陰性菌の病原菌に対して、優れた効果と幅広い抗菌活性を示す重要な薬物クラスとして登場しました {svg_5}.

抗真菌剤

オキシムは、抗真菌活性を有することで知られています {svg_6}。 それらは、新規抗真菌薬や治療法の開発に使用できます {svg_7}.

抗炎症剤

オキシムは、抗炎症作用を有します {svg_8}。 それらは、関節リウマチなどの自己免疫疾患を含む、さまざまな炎症性疾患の治療に使用できます {svg_9}.

抗酸化剤

オキシムは、抗酸化作用を有します {svg_10}。 それらは、体内の有害なフリーラジカルの中和に役立ち、全体的な健康とウェルネスに貢献します {svg_11}.

抗がん剤

オキシムは、抗がん作用を有します {svg_12}。 それらは、新規抗がん剤や治療法の開発に使用できます {svg_13}.

病原性疾患の治療薬

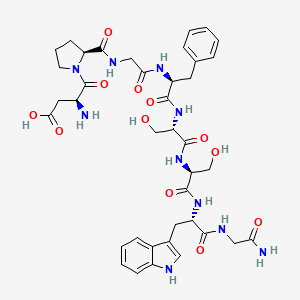

新規オキシム化合物は、病原性疾患に対する潜在的な薬物と考えられています {svg_14}。 それらは、さまざまな種類の癌や炎症における補助療法として使用できます {svg_15}.

作用機序

(E)-2-Chloro-5-methylnicotinaldehyde oxime is an aldehyde oxime that acts as an enzyme inhibitor. It binds to the active site of aldehyde oxidase, an enzyme involved in the metabolism of aldehydes, and inhibits its activity. This inhibition results in the accumulation of aldehydes in the body, which can lead to a variety of physiological effects.

Biochemical and Physiological Effects

(E)-2-Chloro-5-methylnicotinaldehyde oxime has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of aldehyde oxidase, an enzyme involved in the metabolism of aldehydes. This inhibition can lead to the accumulation of aldehydes in the body, which can lead to a variety of physiological effects, including changes in blood pressure, heart rate, respiration rate, and body temperature. In addition, (E)-2-Chloro-5-methylnicotinaldehyde oxime has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects.

実験室実験の利点と制限

(E)-2-Chloro-5-methylnicotinaldehyde oxime is a useful tool for scientists and researchers due to its unique properties. It is easy to synthesize and has a high yield. In addition, (E)-2-Chloro-5-methylnicotinaldehyde oxime is stable and can be stored for long periods of time. However, (E)-2-Chloro-5-methylnicotinaldehyde oxime is not suitable for use in humans due to its potential toxicity.

将来の方向性

There are a number of potential future directions for research involving (E)-2-Chloro-5-methylnicotinaldehyde oxime. Further research could be conducted to investigate the effects of (E)-2-Chloro-5-methylnicotinaldehyde oxime on other enzymes involved in the metabolism of aldehydes. In addition, further research could be conducted to investigate the effects of (E)-2-Chloro-5-methylnicotinaldehyde oxime on other physiological processes. Finally, further research could be conducted to investigate the potential therapeutic applications of (E)-2-Chloro-5-methylnicotinaldehyde oxime.

合成法

(E)-2-Chloro-5-methylnicotinaldehyde oxime is synthesized by the reaction of 5-methylnicotinaldehyde with hydroxylamine hydrochloride in aqueous acetic acid. The reaction is carried out at room temperature and yields a white solid product that is recrystallized from ethanol. The yield of (E)-2-Chloro-5-methylnicotinaldehyde oxime is typically greater than 95%.

特性

IUPAC Name |

(NE)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-5-2-6(4-10-11)7(8)9-3-5/h2-4,11H,1H3/b10-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXHHVLUUMAQPZ-ONNFQVAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Cl)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N=C1)Cl)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B598925.png)

![6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598926.png)